molecular formula C6H9NO3 B1627400 4-Oxopiperidine-2-carboxylic acid CAS No. 7295-68-3

4-Oxopiperidine-2-carboxylic acid

Cat. No. B1627400
CAS RN: 7295-68-3
M. Wt: 143.14 g/mol
InChI Key: UAISREBYDOFHJY-UHFFFAOYSA-N
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Description

4-Oxopiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : The compound is used in the synthesis of diverse piperidine derivatives, which are important in organic chemistry and pharmaceuticals. Studies have shown methods for synthesizing substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates using 4-Oxopiperidine-2-carboxylic acid, highlighting its utility in creating structurally complex molecules (Boev et al., 2015).

  • Preparation of β-Amino Acids : The compound is instrumental in the rearrangement of 2-oxoazepane α,α-amino acids to β(2,3,3)-amino acids, which are valuable for developing peptidomimetics and bioactive compounds (Núñez-Villanueva et al., 2015).

  • Synthesis of Anticoagulant Intermediates : The compound has been used in synthesizing intermediates for anticoagulants like apixaban, demonstrating its significance in drug development (Wang et al., 2017).

  • Synthesis of Heterocyclic Compounds : It is involved in the synthesis of heterocyclic compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, used in various biomedical applications, including the treatment of bronchial pneumonia in children (Ding & Zhong, 2022).

  • Alkaloid Synthesis : The compound serves as a key intermediate in the total synthesis of alkaloids like nakadomarin A, showcasing its role in synthesizing complex natural products (Nagata et al., 2003).

properties

IUPAC Name

4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISREBYDOFHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558144
Record name 4-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7295-68-3
Record name 4-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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